molecular formula C10H10BrNO3 B1345792 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid CAS No. 912454-38-7

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Cat. No. B1345792
CAS RN: 912454-38-7
M. Wt: 272.09 g/mol
InChI Key: NDDUCEMRFZUCTI-UHFFFAOYSA-N
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Description

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, also known as CP-868,596, is a compound used for proteomics research. It has a molecular formula of C10H10BrNO3 and a molecular weight of 272.11 .

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives, including compounds similar to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, have been explored for their potential as herbicides. Research has shown that certain nicotinic acid analogs exhibit significant herbicidal activity against various plant species. For example, a study by Chen Yu et al. (2021) discovered that N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid, demonstrated excellent herbicidal activity, suggesting that modifications to the nicotinic acid structure, such as the introduction of a bromo group and a cyclopropylmethoxy group, could yield compounds with valuable herbicidal properties.

Parkinson's Disease Treatment

Nicotinic acid derivatives have also been investigated for their potential therapeutic applications in neurological disorders, such as Parkinson's Disease. The study by J. A. Abin-Carriquiry et al. (2008) highlights the effects of nicotinic agonists, including halogenated derivatives of cytisine (similar in structural modification to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid), on dopaminergic pathways, indicating a potential for such compounds in mitigating symptoms and progression of Parkinson's Disease.

Industrial Applications

The synthesis and industrial application of nicotinic acid and its derivatives have been subjects of research due to their significance in various biochemical processes and pharmaceutical applications. The work by Dawid Lisicki et al. (2022) reviews methods for the ecological production of nicotinic acid, emphasizing the need for green chemistry approaches in its synthesis. This context could extend to derivatives like 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, which might have specific industrial uses, including as intermediates in the synthesis of more complex molecules.

properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDUCEMRFZUCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610832
Record name 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

CAS RN

912454-38-7
Record name 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3.0 g (13 mmol) 5-Bromo-6-chloro-nicotinic acid, 1.4 g (19 mmol) (hydroxymethyl)cyclopropane and 2.85 g (51 mmol) potassium hydroxide in DMSO (12 mL) was heated under microwave radiation for 6 min to 100° C. 50 mL water and 150 mL citric acid (10%) was added. A solid precipitated, was filtered off, re-dissolved in ethyl acetate and dried with Na2SO4. The product crystallized upon evaporation of the solvent from ethyl acetate/heptane 1:1 to yield 2.1 g (71%) of the title compound as white solid, MS (ISP): 270.3 (M−H).
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3 g
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1.4 g
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2.85 g
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reactant
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12 mL
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150 mL
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50 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

Potassium hydroxide (3.8 g, 51 mmol) was added to a solution of 5-bromo-6-chloro-3-pyridinecarboxylic acid (CAS 29241-62-1; 3 g, 13 mmol) and cyclopropanemethanol (1.5 mL, 19 mmol) in dimethylsulfoxide (12 mL). The mixture was microwaved at 100° C. for 4 min and poured into a mixture of water (50 mL) and citric acid (150 mL, 10%). The precipitating solid was collected by filtration, washed with water, dissolved in ethyl acetate and dried with Na2SO4. The solvent was removed to yield a solid which was stirred with a mixture of heptane/ethylacetate (40 mL, 1:1), filtered, washed with heptane and dried to yield 2.45 g of the title compound as colorless solid, MS (ISP) 270.1, 272.1 (M−H)−.
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3.8 g
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3 g
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1.5 mL
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12 mL
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heptane ethylacetate
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40 mL
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150 mL
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50 mL
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solvent
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